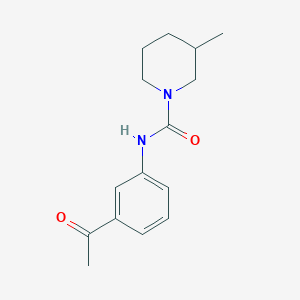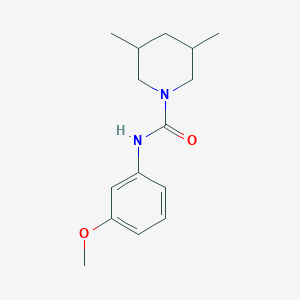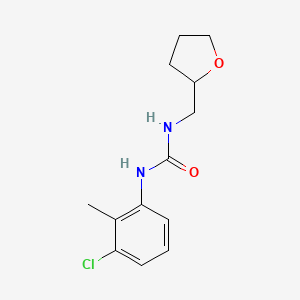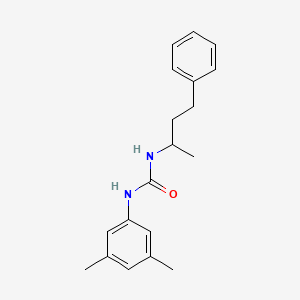![molecular formula C15H16N6O2S B7460993 4-[1-[(1-Phenyltetrazol-5-yl)amino]ethyl]benzenesulfonamide](/img/structure/B7460993.png)
4-[1-[(1-Phenyltetrazol-5-yl)amino]ethyl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[1-[(1-Phenyltetrazol-5-yl)amino]ethyl]benzenesulfonamide, commonly known as PTEBS, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. PTEBS is a sulfonamide compound that contains a tetrazole ring, making it a unique molecule with interesting properties.
Mécanisme D'action
The mechanism of action of PTEBS involves its ability to inhibit the activity of specific enzymes such as CAIX, MAO-B, and CAII. PTEBS binds to the active site of these enzymes, preventing their normal function and leading to a decrease in their activity. This, in turn, leads to the desired physiological and biochemical effects of PTEBS.
Biochemical and Physiological Effects:
PTEBS has been shown to have various biochemical and physiological effects depending on the specific enzyme it targets. In cancer cells, PTEBS inhibits the activity of CAIX, leading to a decrease in the extracellular pH and a disruption of the cancer cell's ability to maintain a favorable pH for growth. In the brain, PTEBS inhibits the activity of MAO-B, leading to an increase in the levels of dopamine and other neurotransmitters, which can have neuroprotective effects. Additionally, PTEBS inhibits the activity of CAII, leading to a decrease in the production of bicarbonate ions, which are important for acid-base balance in the body.
Avantages Et Limitations Des Expériences En Laboratoire
PTEBS has several advantages for lab experiments, including its unique chemical structure, which allows for specific targeting of enzymes, and its potential for use in cancer research and neuroprotection. However, PTEBS also has some limitations, including its relatively low solubility in water and its potential for off-target effects on other enzymes.
Orientations Futures
There are several future directions for research on PTEBS, including the development of more efficient synthesis methods, the investigation of PTEBS's potential for use in other fields such as enzyme inhibition and drug design, and the exploration of PTEBS's potential for use in combination therapies for cancer and neurodegenerative diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of PTEBS and its potential limitations in lab experiments.
Méthodes De Synthèse
The synthesis of PTEBS involves the reaction of 4-aminobenzenesulfonamide with 1-phenyl-1H-tetrazole-5-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction takes place in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under inert conditions. The final product is obtained after purification by column chromatography or recrystallization.
Applications De Recherche Scientifique
PTEBS has been extensively studied for its potential applications in various fields such as cancer research, neuroprotection, and enzyme inhibition. In cancer research, PTEBS has been shown to inhibit the growth of cancer cells by targeting the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells. PTEBS has also been shown to have neuroprotective effects by inhibiting the activity of the enzyme monoamine oxidase B (MAO-B), which is involved in the breakdown of dopamine in the brain. Additionally, PTEBS has been shown to inhibit the activity of the enzyme carbonic anhydrase II (CAII), which is involved in the regulation of acid-base balance in the body.
Propriétés
IUPAC Name |
4-[1-[(1-phenyltetrazol-5-yl)amino]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O2S/c1-11(12-7-9-14(10-8-12)24(16,22)23)17-15-18-19-20-21(15)13-5-3-2-4-6-13/h2-11H,1H3,(H2,16,22,23)(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCEWYAOHMITCPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)S(=O)(=O)N)NC2=NN=NN2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[1-[(1-Phenyltetrazol-5-yl)amino]ethyl]benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-cyclopropylacetamide](/img/structure/B7460972.png)



![5-[(4-bromophenyl)sulfonyl-methylamino]-N-(pyridin-3-ylmethyl)-1-benzothiophene-2-carboxamide](/img/structure/B7461002.png)
![3-[(2-Methoxyphenyl)methyl]-5-(2-phenylethyl)imidazolidine-2,4-dione](/img/structure/B7461006.png)